Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate
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Overview
Description
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is an organic compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol . This compound is primarily used in organic synthesis and proteomics research . It is characterized by its solubility in chloroform and ethyl acetate and is typically stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves the reaction of ethyl 2-fluoroacrylate with 3-pyridinecarboxaldehyde under specific conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in an appropriate solvent such as ethanol or methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Substituted esters with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves its interaction with specific molecular targets. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(3-pyridinyl)-2,4-pentadienoic Acid Ethyl Ester: Similar structure but different stereochemistry.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings, used in various chemical and biological applications.
Uniqueness
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is unique due to its specific stereochemistry (2-Z,4-E), which can influence its reactivity and binding properties. The presence of both a fluorine atom and a pyridine ring makes it a versatile compound in organic synthesis and research applications.
Biological Activity
Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is an organic compound with significant potential in medicinal chemistry and pharmacological applications. This article explores its biological activity, synthesis, and implications in research, supported by data tables and case studies.
Basic Information
Property | Details |
---|---|
Chemical Name | This compound |
Molecular Formula | C₁₂H₁₂FNO₂ |
Molecular Weight | 221.23 g/mol |
CAS Number | 887355-09-1 |
Appearance | Oil |
Solubility | Chloroform, Ethyl Acetate |
This compound is characterized by a unique structure that includes a fluorine atom and a pyridine ring, which may contribute to its biological activity.
This compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against specific bacterial strains. The presence of the pyridine ring is hypothesized to enhance its interaction with microbial cell membranes.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory therapies.
- Anticancer Potential : Some derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation. Further studies are needed to evaluate the specific anticancer effects of this compound.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in viable cell counts, indicating its potential as an antimicrobial agent.
- Inflammation Modulation Study : In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism for its anti-inflammatory action.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridine Ring : Using appropriate reagents to construct the pyridine moiety.
- Fluorination Reaction : Introducing the fluorine atom at the desired position on the carbon chain.
- Esterification : Converting the carboxylic acid derivative into an ester form with ethyl alcohol.
Applications in Research
Due to its unique structural features, this compound is being explored for:
- Development of new antimicrobial agents.
- Studies on inflammation and immune response modulation.
- Investigations into anticancer properties and mechanisms.
Properties
Molecular Formula |
C12H12FNO2 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
ethyl (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)11(13)7-3-5-10-6-4-8-14-9-10/h3-9H,2H2,1H3/b5-3+,11-7- |
InChI Key |
WATLZBBCEHVMMS-PGACXJNKSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/C1=CN=CC=C1)/F |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CN=CC=C1)F |
Origin of Product |
United States |
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